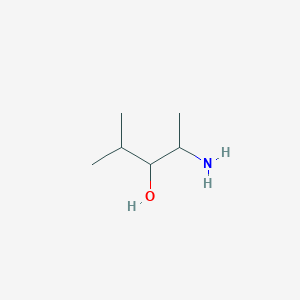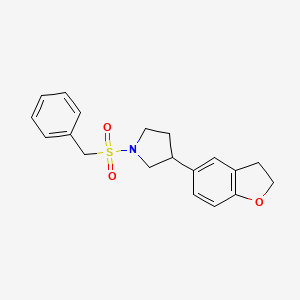
2-Amino-4-methylpentan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4-methylpentan-3-ol is an organic compound with the molecular formula C6H15NO It is a chiral β-amino alcohol, which means it contains both an amino group (-NH2) and a hydroxyl group (-OH) on adjacent carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Amino-4-methylpentan-3-ol can be synthesized through several methods. One common approach involves the reduction of 2-amino-4-methylpentan-3-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve catalytic hydrogenation of the corresponding ketone or nitrile. This process can be optimized for large-scale production by using specific catalysts and reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-methylpentan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can be further reduced to form different amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an inert solvent.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: 2-Amino-4-methylpentan-3-one.
Reduction: Various amines or alcohols depending on the reducing agent and conditions.
Substitution: New amines or amides depending on the substituent.
Scientific Research Applications
2-Amino-4-methylpentan-3-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of chiral auxiliaries and ligands for asymmetric synthesis.
Biology: The compound can be used in the study of enzyme mechanisms and as a substrate for enzyme-catalyzed reactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including potential drugs for treating various diseases.
Industry: The compound is used in the production of fine chemicals and as a precursor for other valuable compounds.
Mechanism of Action
The mechanism of action of 2-Amino-4-methylpentan-3-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. For example, as a chiral β-amino alcohol, it can act as a ligand for metal catalysts, facilitating asymmetric synthesis reactions.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-methyl-1-butanol: Another chiral β-amino alcohol with similar properties and applications.
2-Amino-2-methyl-1-propanol: A simpler β-amino alcohol used in similar contexts.
4-Amino-2-methyl-1-butanol: A structural isomer with different reactivity and applications.
Uniqueness
2-Amino-4-methylpentan-3-ol is unique due to its specific structure, which provides distinct reactivity and selectivity in chemical reactions. Its chiral nature makes it valuable in asymmetric synthesis, and its combination of functional groups allows for diverse chemical transformations.
Properties
IUPAC Name |
2-amino-4-methylpentan-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO/c1-4(2)6(8)5(3)7/h4-6,8H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLKNFSOWJQLKLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Chloro-7-methylimidazo[1,2-b]pyridazine](/img/structure/B2698638.png)
![9-(3,4,5-trimethoxyphenyl)-10H-benzo[5,6]chromeno[2,3-d]pyrimidin-11(12H)-one](/img/new.no-structure.jpg)


methanone](/img/structure/B2698647.png)
![N-{5-[(2H-1,3-benzodioxol-5-yl)methyl]-3-cyano-4-methylthiophen-2-yl}-3-(phenylsulfanyl)propanamide](/img/structure/B2698649.png)
![2-cyano-N-[(furan-2-yl)methyl]-2-(4-methyl-3-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene)acetamide](/img/structure/B2698652.png)
![1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxypropan-1-one](/img/structure/B2698653.png)
![2-ethoxy-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]pyridine-3-carboxamide](/img/structure/B2698654.png)




